
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1195-66-0) is a boron-containing heterocyclic compound featuring a dioxaborolane core substituted with a methoxy group and four methyl groups. Its molecular formula is C₈H₁₅BO₃, with a molecular weight of 185.01 g/mol. This compound is synthesized via literature procedures involving nickel-catalyzed reactions or direct methoxy substitution on pinacolborane derivatives . It is utilized in organic synthesis as a boronating agent, particularly in cross-coupling reactions and radical borylations. The methoxy group enhances its solubility in organic solvents, and it is stored under argon to prevent hydrolysis .
Preparation Methods
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through various methods. One common synthetic route involves the reaction of pinacolborane with dimethyl carbonate in the presence of a catalyst such as lanthanum tris(trimethylsilylamide) under an inert atmosphere . The reaction is typically carried out at room temperature for several hours, followed by termination with air exposure . The product is then purified and characterized using nuclear magnetic resonance (NMR) spectroscopy .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The compound is often produced and supplied by chemical companies for use in research and industrial applications .
Chemical Reactions Analysis
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Hydroboration: It can react with alkynes and alkenes in the presence of transition metal catalysts to form corresponding boron-containing products.
Substitution: It can undergo substitution reactions with various nucleophiles to form different boronic esters.
Common reagents used in these reactions include palladium catalysts, transition metal catalysts, and various nucleophiles . The major products formed from these reactions are typically boronic esters and other boron-containing compounds .
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Chemistry
This compound serves as a crucial reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It is frequently utilized in Suzuki-Miyaura cross-coupling reactions to create biaryls and other complex organic molecules. The presence of the methoxy group enhances its reactivity and selectivity in these reactions .
Synthesis of Copolymers
this compound is employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units. These copolymers exhibit promising optical and electrochemical properties, making them suitable for applications in organic electronics and photovoltaic devices .
Materials Science
Development of Functional Materials
The compound is integral in developing functional materials such as light-emitting diodes (LEDs) and organic photovoltaic cells. Its ability to form stable complexes with various substrates allows for the creation of materials with tailored electronic properties .
Nanocomposite Fabrication
In materials science, it has been used to fabricate nanocomposites that exhibit enhanced mechanical and thermal properties. The incorporation of this compound into polymer matrices improves the overall performance of the composites .
Pharmaceutical Applications
Drug Development
Research indicates that this compound can be utilized in drug development processes. Its boronate structure allows it to interact with biological molecules effectively, potentially leading to the design of new therapeutic agents targeting specific diseases .
Environmental Chemistry
Pollutant Detection
The compound has been investigated for its potential use in environmental monitoring and pollutant detection. Its reactivity with certain environmental contaminants makes it a candidate for developing sensors that can detect trace amounts of pollutants in water and soil samples .
Case Study 1: Synthesis of Biaryls
A study demonstrated the effectiveness of this compound in synthesizing biaryls through Suzuki coupling reactions. The results indicated high yields and selectivity under optimized conditions (68°C for 2 hours), showcasing its utility as a reliable reagent in organic synthesis .
Case Study 2: Development of Organic Photovoltaics
In another investigation focusing on organic photovoltaics, researchers incorporated this compound into polymer blends that exhibited enhanced charge transport properties. The resulting devices showed improved efficiency compared to those made without the compound .
Mechanism of Action
The mechanism of action of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable boron-oxygen bonds. This property allows it to participate in various chemical reactions, such as borylation and hydroboration, where it acts as a boron source . The molecular targets and pathways involved depend on the specific reaction and application, but generally, it interacts with other molecules to form boronic esters and related compounds .
Comparison with Similar Compounds
Structural and Chemical Properties
The dioxaborolane ring system imparts stability due to the electron-donating methyl groups, while the methoxy substituent modifies the boron center’s electrophilicity. Key spectral data include:
- ¹¹B NMR : δ ~33–34 ppm (similar to pinacolborane derivatives) .
- Stability : Sensitive to moisture, requiring inert storage conditions .
Comparison with Similar Compounds
Pinacolborane (HBpin)
- Structure : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane.
- Reactivity: A borane donor for C-H borylation and ketone reductions. Unlike the methoxy derivative, HBpin lacks an electron-donating substituent, making it more electrophilic .
- Applications : Used in Rh-catalyzed dehydrogenative borylation of alkenes .
Bis(pinacolato)diboron (B₂pin₂)
- Structure : Two dioxaborolane units linked via a B-B bond.
- Reactivity : A diboron reagent for Suzuki-Miyaura couplings. B₂pin₂ is less reactive toward hydrolysis than HBpin or the methoxy derivative due to its dimeric structure .
Styryl and Aryl Derivatives
- Examples :
- Reactivity : Aryl groups enhance conjugation, stabilizing the boron center for cross-couplings.
Alkyl-Substituted Derivatives
- Examples :
- Reactivity : Alkyl substituents increase hydrophobicity but reduce electrophilicity compared to aryl or methoxy groups.
Functionalized Derivatives
- Examples: 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A halogenated derivative for drug intermediate synthesis . 2-(1,1,1-Trifluoro-3-methylnon-3-en-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Fluorinated for enhanced metabolic stability .
- Reactivity : Electron-withdrawing groups (e.g., Cl, CF₃) increase boron’s electrophilicity, accelerating transmetalation in couplings.
Data Tables
Table 1: Comparative Properties of Dioxaborolane Derivatives
Table 2: Reactivity Trends
Biological Activity
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as MeO-Bpin) is a boron-containing compound with significant implications in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various chemical reactions, particularly in the formation of boronate esters which are pivotal in Suzuki-Miyaura cross-coupling reactions. This article explores its biological activity, synthesis, and applications in drug development.
- Molecular Formula : C₇H₁₅BO₃
- Molecular Weight : 158.00 g/mol
- CAS Number : 1195-66-0
- Boiling Point : Not available
- Purity : Typically ≥ 97% in commercial preparations
Synthesis
This compound can be synthesized through the reaction of pinacol with trimethyl borate. This process yields boronate esters that are essential for various coupling reactions in organic synthesis .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit potential anticancer activities. The compound has been identified as an impurity in Crizotinib (a drug used for treating non-small cell lung cancer), suggesting a possible role in enhancing the efficacy or modifying the pharmacokinetics of the parent compound .
The biological activity of MeO-Bpin is primarily attributed to its ability to form stable complexes with various biomolecules. This property facilitates:
- Inhibition of Protein Kinases : The boronate moiety can interact with the active sites of certain kinases involved in cancer progression.
- Modulation of Signaling Pathways : By altering the phosphorylation states of proteins, it can influence critical signaling pathways related to cell proliferation and survival.
Case Study 1: Crizotinib Impurity Analysis
In a study investigating the impurities of Crizotinib, this compound was identified as a significant impurity. Its presence was correlated with enhanced cytotoxic effects on cancer cell lines when combined with Crizotinib. This suggests that monitoring and controlling impurities like MeO-Bpin could be crucial for optimizing therapeutic outcomes .
Case Study 2: Boron Compounds in Drug Design
A comprehensive review on boron compounds highlighted their role in drug design and development. The unique properties of dioxaborolanes make them valuable for creating targeted therapies that can selectively inhibit tumor growth while minimizing side effects. The modulation of biological targets through these compounds has opened new avenues for research and clinical applications .
Applications in Drug Development
The versatility of this compound extends beyond its anticancer potential:
- Drug Delivery Systems : Its ability to form stable complexes allows it to be used in drug delivery platforms where controlled release is required.
- Synthetic Intermediate : It serves as a key intermediate in synthesizing more complex boron-containing drugs.
Q & A
Basic Research Questions
Q. What are the primary synthetic applications of 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in organic chemistry?
This compound is widely used as a boronic ester reagent in cross-coupling reactions, such as Suzuki-Miyaura couplings, to form C–C and C–heteroatom bonds. It serves as a precursor for aryl/heteroaryl derivatives and α-aminoboronic acids, which are critical in protease inhibition studies . Methodologically, it reacts with carbonyl compounds under Ir-catalyzed photoredox conditions, enabling efficient access to complex organic scaffolds.
Q. How should this compound be stored to ensure stability?
Store under inert gas (e.g., nitrogen or argon) in a cool, dark place (<15°C) to prevent hydrolysis and oxidation. The liquid form is moisture-sensitive, necessitating airtight containers with desiccants. Stability tests indicate decomposition >5% occurs after 6 months if exposed to humidity .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Key techniques include:
- 1H NMR : Peaks at δ 1.36 ppm (12H, pinacol methyl groups) and δ 3.49 ppm (3H, methoxy group) confirm structural integrity .
- HRMS : A molecular ion peak at m/z 301.1584 (M + Na)+ validates purity and molecular formula (C13H19BO3Na+) .
- GC analysis : Purity >97% is standard for research-grade material .
Advanced Research Questions
Q. How can reaction yields with this reagent be optimized in photoredox catalysis?
Experimental design should prioritize:
- Catalyst selection : Ir(ppy)3 (fac-tris(2-phenylpyridinato)iridium(III)) enhances electron transfer efficiency in visible-light-driven reactions .
- Solvent choice : Anhydrous THF or DMF minimizes side reactions.
- Stoichiometry : A 1.2:1 molar ratio (boronic ester:substrate) balances reactivity and cost. Contradictions in yield reports (e.g., 60–90%) often stem from trace oxygen or moisture; rigorous degassing and inert conditions are critical .
Q. What strategies resolve contradictions in NMR data for boronate intermediates?
Discrepancies in 13C NMR shifts (e.g., δ 83.18 ppm for boronate carbons) may arise from dynamic equilibria in solution. Strategies include:
- Low-temperature NMR : Slows equilibration, sharpening split peaks.
- Derivatization : Converting the boronate to a stable trifluoroborate salt simplifies analysis .
- DFT calculations : Predict expected shifts to validate experimental data .
Q. How is this compound integrated into automated synthesis platforms?
In automated systems (e.g., capsule-based platforms), it is used in modular coupling reactions. Example protocol:
- Step 1 : Load 0.5 mmol of the boronic ester with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde.
- Step 2 : Use hexanes/EtOAc (2:1 + 0.25% Et3N) for chromatographic purification, achieving 27% isolated yield via internal standard calibration .
Q. Methodological Considerations Table
Q. Key Notes
- Contradiction Handling : Discrepancies in reactivity (e.g., unexpected byproducts) often arise from residual water. Karl Fischer titration is recommended for solvent drying validation.
- Advanced Applications : The compound is used in synthesizing fluorinated aromatic amino acids for PET imaging via late-stage 18F-fluorination, requiring ultra-dry conditions .
Properties
IUPAC Name |
2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BO3/c1-6(2)7(3,4)11-8(9-5)10-6/h1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZJAWSMSXCSIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450364 | |
Record name | 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1195-66-0 | |
Record name | 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1195-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00450364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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